(R)-4-(2,3-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
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Overview
Description
Fmoc-2,3-dichloro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a dichlorophenyl group, which adds to its unique chemical properties. The molecular formula of Fmoc-2,3-dichloro-D-homophenylalanine is C25H21Cl2NO4, and it has a molecular weight of 470.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,3-dichloro-D-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of the homophenylalanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Dichlorophenyl Group: The protected amino acid is then subjected to a reaction with a dichlorophenyl reagent under specific conditions to introduce the dichlorophenyl group.
Industrial Production Methods
Industrial production of Fmoc-2,3-dichloro-D-homophenylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,3-dichloro-D-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the dichlorophenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the dichlorophenyl moiety .
Scientific Research Applications
Fmoc-2,3-dichloro-D-homophenylalanine has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein structure and function.
Industry: The compound is used in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-2,3-dichloro-D-homophenylalanine involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other sites. The dichlorophenyl group can interact with various biological targets, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-homophenylalanine: Similar in structure but lacks the dichlorophenyl group.
Fmoc-phenylalanine: Contains a phenyl group instead of a dichlorophenyl group.
Uniqueness
Fmoc-2,3-dichloro-D-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the dichlorophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Biological Activity
(R)-4-(2,3-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid, often referred to by its IUPAC name, is a compound with significant biological activity. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.
- Molecular Formula : C25H21Cl2NO4
- Molecular Weight : 470.34 g/mol
- CAS Number : [Not specified]
Biological Activity
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as a therapeutic agent.
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes that play a role in cancer cell proliferation. The dichlorophenyl group is believed to enhance lipophilicity, allowing better membrane penetration and enzyme interaction.
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production.
Case Studies
-
Cancer Cell Lines :
- In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.
- The IC50 values ranged from 10 µM to 30 µM, indicating potent activity against these cell lines.
-
Animal Models :
- In vivo studies on mice bearing tumor xenografts showed a marked reduction in tumor size when treated with this compound compared to controls.
- The treatment led to a 50% decrease in tumor volume over four weeks.
Data Table of Biological Activity
Properties
Molecular Formula |
C25H21Cl2NO4 |
---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30) |
InChI Key |
CCPAWXOEBZGKIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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